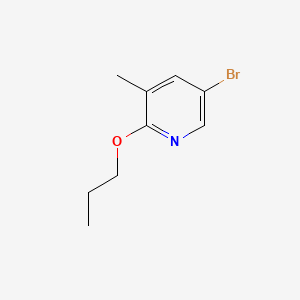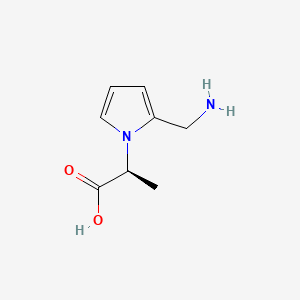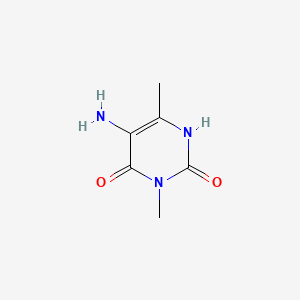![molecular formula C35H40N2O15 B582683 [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hidroxi-2-(hidroximetil)-6-fenilmetoxi-oxan-4-il]oxi-3,4-diacetóxi-5-(1,3-dioxoisoindol-2-il)oxan-2-il]metil acetato CAS No. 85069-37-0](/img/structure/B582683.png)
[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hidroxi-2-(hidroximetil)-6-fenilmetoxi-oxan-4-il]oxi-3,4-diacetóxi-5-(1,3-dioxoisoindol-2-il)oxan-2-il]metil acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, also known as [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C35H40N2O15 and its molecular weight is 728.704. The purity is usually 95%.
BenchChem offers high-quality [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación farmacéutica
Este compuesto es un derivado de azúcares 2-desoxi, que son fundamentales en el desarrollo de terapias antivirales y anticancerígenas. Los grupos acetil y ftalimido sugieren su uso en la síntesis de análogos de nucleósidos, que pueden actuar como inhibidores de enzimas como la ADN polimerasa o la transcriptasa inversa .
Estudios de glicosilación
La presencia de múltiples grupos acetil hace que este compuesto sea un candidato para estudios de glicosilación. La glicosilación es una modificación postraduccional crítica de proteínas y lípidos, y comprender sus mecanismos es vital para el desarrollo de biomarcadores y agentes terapéuticos .
Agentes antituberculosos y antibacterianos
Compuestos similares a este se han sintetizado por sus posibles actividades antituberculosas y antibacterianas. La complejidad estructural y la presencia del grupo acetamido pueden ser cruciales para el desarrollo de nuevos fármacos contra cepas resistentes de bacterias y tuberculosis .
Desarrollo de fármacos antidiabéticos
Se han explorado los derivados de este compuesto por sus propiedades antidiabéticas. La modificación de las moléculas de azúcar para alterar su interacción con los sistemas biológicos es un área prometedora de investigación para el tratamiento de la diabetes .
Investigación del cáncer
El grupo ftalimido a menudo se observa en compuestos con posibles propiedades anticancerígenas. Este compuesto podría utilizarse en la síntesis de pequeñas moléculas que se dirijan a vías específicas implicadas en la proliferación de células cancerosas .
Inhibición enzimática
Debido a su similitud estructural con los azúcares naturales, este compuesto podría actuar como un inhibidor de varias enzimas implicadas en el metabolismo de los carbohidratos. Esta aplicación es significativa en el estudio de los trastornos metabólicos y el desarrollo de inhibidores de enzimas metabólicas .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N2O15/c1-17(39)36-26-30(28(43)24(14-38)50-34(26)47-15-21-10-6-5-7-11-21)52-35-27(37-32(44)22-12-8-9-13-23(22)33(37)45)31(49-20(4)42)29(48-19(3)41)25(51-35)16-46-18(2)40/h5-13,24-31,34-35,38,43H,14-16H2,1-4H3,(H,36,39)/t24-,25-,26-,27-,28+,29-,30-,31-,34+,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCKUXZJPABHMH-DVXKPWCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N2O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther](/img/structure/B582615.png)
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)
![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)


